![molecular formula C24H22ClN3O B1228072 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzimidazole derivatives, including those related to 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide, have been studied for their corrosion inhibition properties. A study by Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, assessing their inhibitory effects on carbon steel in acidic environments. These compounds, including variants of benzimidazole acetamides, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
In the field of renewable energy, benzimidazole-based compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) synthesized benzothiazolinone acetamide analogs, which demonstrated good light harvesting efficiency and potential as photovoltaic materials. Additionally, these compounds exhibited significant non-linear optical (NLO) activity and interactions with biological targets such as cyclooxygenase 1 (COX1), highlighting their versatility in both energy and biological applications (Mary et al., 2020).
Anthelmintic Activity
Benzimidazole acetamides have also been evaluated for their anthelmintic (anti-parasitic) activity. A study by Sawant and Kawade (2011) involved the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives, which were tested against Indian adult earthworms. These compounds showed effective anthelmintic activity, suggesting their potential use in treating parasitic infections (Sawant & Kawade, 2011).
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives have been a subject of interest. Ayhan-Kılcıgil et al. (2012) synthesized novel benzimidazole acetamide derivatives and evaluated their antioxidant effects in vitro. These compounds exhibited significant effects in tests such as lipid peroxidation and free radical scavenging, indicating their potential as antioxidants (Ayhan-Kılcıgil et al., 2012).
Antitumor Activity
In oncology research, benzimidazole acetamides have been explored for their antitumor properties. Yurttaş et al. (2015) synthesized benzothiazole derivatives with a pharmacophoric group based on 2-(4-aminophenyl)benzothiazole structure, showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Properties
The antibacterial and antifungal potential of benzimidazole-based compounds has been investigated. Parikh and Joshi (2012) synthesized chalcone derivatives with a benzimidazole motif, which demonstrated significant antimicrobial activities against various pathogens (Parikh & Joshi, 2012).
Eigenschaften
Produktname |
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide |
|---|---|
Molekularformel |
C24H22ClN3O |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
2-[2-(2-chlorophenyl)benzimidazol-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16(2)17-9-4-6-12-20(17)26-23(29)15-28-22-14-8-7-13-21(22)27-24(28)18-10-3-5-11-19(18)25/h3-14,16H,15H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
YSZNGVHVTOABOS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



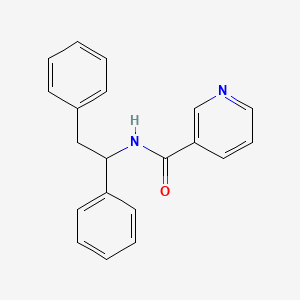
![(1R,4S,5S,8R,9S,12R)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one](/img/structure/B1227992.png)
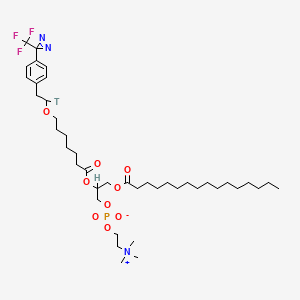

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)
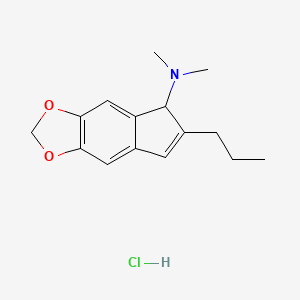
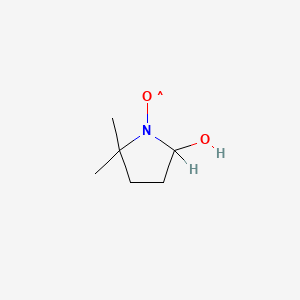
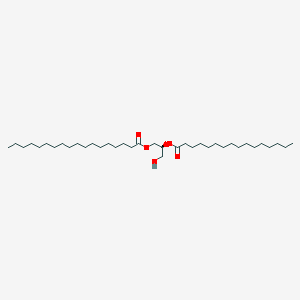
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)

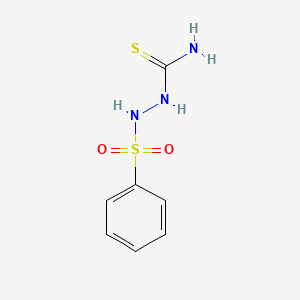
![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
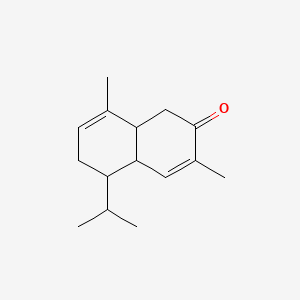
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)